molecular formula C21H21BrO3 B14760458 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester CAS No. 951671-48-0

4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester

Cat. No.: B14760458
CAS No.: 951671-48-0
M. Wt: 401.3 g/mol
InChI Key: ZYQNYHQOJOCVGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester involves its interaction with specific molecular targets. The bromine and hydroxyl groups on the phenyl ring can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to its targets. The bicyclo[2.2.1]heptane core provides a rigid framework that can enhance the compound’s stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The combination of the bicyclo[2.2.1]heptane core with the benzoic acid methyl ester moiety further enhances its versatility in various applications .

Properties

CAS No.

951671-48-0

Molecular Formula

C21H21BrO3

Molecular Weight

401.3 g/mol

IUPAC Name

methyl 4-[2-(3-bromo-4-hydroxyphenyl)-2-bicyclo[2.2.1]heptanyl]benzoate

InChI

InChI=1S/C21H21BrO3/c1-25-20(24)14-3-6-15(7-4-14)21(12-13-2-5-16(21)10-13)17-8-9-19(23)18(22)11-17/h3-4,6-9,11,13,16,23H,2,5,10,12H2,1H3

InChI Key

ZYQNYHQOJOCVGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC3CCC2C3)C4=CC(=C(C=C4)O)Br

Origin of Product

United States

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